4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound characterized by its unique structure, which includes a triazole ring, difluoromethoxy and difluoromethyl groups, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Triazole Ring:
Introduction of the Difluoromethoxy Group: This step involves the reaction of the triazole intermediate with a difluoromethoxy-containing reagent, such as difluoromethoxybenzene, under specific conditions to ensure the correct positioning of the group.
Formation of the Schiff Base: The final step involves the condensation of the triazole intermediate with 4-(difluoromethoxy)benzaldehyde to form the Schiff base, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The difluoromethoxy and difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be explored for its potential as an enzyme inhibitor or as a ligand in biochemical assays. Its structural features suggest it could interact with various biological targets.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities. The presence of the triazole ring is particularly noteworthy, as triazole derivatives are known for their pharmacological activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The difluoromethoxy and difluoromethyl groups could enhance binding affinity through hydrophobic interactions, while the thiol group might form covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethoxy)phenyl isothiocyanate
- 4-(Difluoromethoxy)phenylacetic acid
Uniqueness
Compared to similar compounds, 4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol stands out due to the presence of the triazole ring and the Schiff base structure. These features confer unique chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H8F4N4OS |
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Molecular Weight |
320.27 g/mol |
IUPAC Name |
4-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H8F4N4OS/c12-8(13)9-17-18-11(21)19(9)16-5-6-1-3-7(4-2-6)20-10(14)15/h1-5,8,10H,(H,18,21)/b16-5+ |
InChI Key |
BCXCEXHGKHHBIA-FZSIALSZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C(F)F)OC(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C(=NNC2=S)C(F)F)OC(F)F |
Origin of Product |
United States |
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